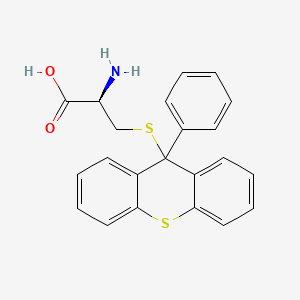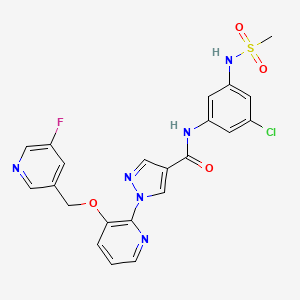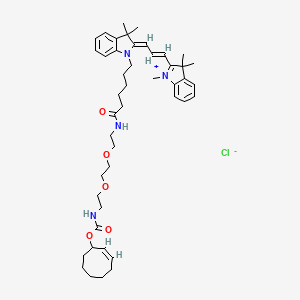
Cy3-PEG2-TCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy3-PEG2-TCO is a dye derivative of Cyanine 3 (Cy3) that contains two polyethylene glycol (PEG) units and a trans-cyclooctene (TCO) group. This compound is primarily used in scientific research for its fluorescent properties and its ability to undergo inverse electron demand Diels-Alder reactions with tetrazine-functionalized molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cy3-PEG2-TCO is synthesized by attaching a trans-cyclooctene (TCO) group to a Cyanine 3 (Cy3) dye derivative that contains two polyethylene glycol (PEG) units. The synthesis involves multiple steps, including the preparation of the Cy3 dye, the incorporation of PEG units, and the attachment of the TCO group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Cy3-PEG2-TCO primarily undergoes inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions
The iEDDA reaction typically involves the use of tetrazine-functionalized molecules as reagents. The reaction conditions are mild and can be carried out in aqueous or organic solvents at room temperature .
Major Products Formed
The major product formed from the iEDDA reaction between this compound and tetrazine-functionalized molecules is a stable covalent adduct. This product retains the fluorescent properties of the Cy3 dye, making it useful for imaging and detection applications .
Aplicaciones Científicas De Investigación
Cy3-PEG2-TCO has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Cy3-PEG2-TCO involves its ability to undergo inverse electron demand Diels-Alder reactions with tetrazine-functionalized molecules. The TCO group on this compound reacts with the tetrazine group, forming a stable covalent bond. This reaction is highly specific and efficient, allowing for precise labeling and detection of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Sulfo-Cy3-PEG2-TCO: Similar to Cy3-PEG2-TCO but features a sulfonate group that increases its solubility in water.
Cy5-PEG2-TCO: A derivative of Cyanine 5 (Cy5) with similar properties but different excitation and emission wavelengths.
Cy7-PEG2-TCO: A derivative of Cyanine 7 (Cy7) with longer excitation and emission wavelengths, suitable for near-infrared imaging.
Uniqueness
This compound is unique due to its specific excitation and emission wavelengths, making it suitable for a wide range of fluorescence-based applications. Its ability to undergo iEDDA reactions with high specificity and efficiency further enhances its utility in scientific research .
Propiedades
Fórmula molecular |
C45H63ClN4O5 |
|---|---|
Peso molecular |
775.5 g/mol |
Nombre IUPAC |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C45H62N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h10,13-16,18-19,21-26,35H,6-9,11-12,17,20,27-34H2,1-5H3,(H-,46,47,50,51);1H/b19-10+; |
Clave InChI |
ZGHZYWVOQHWRNL-ZIOFAICLSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


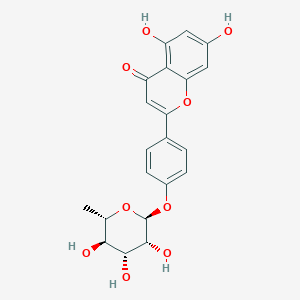
![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)
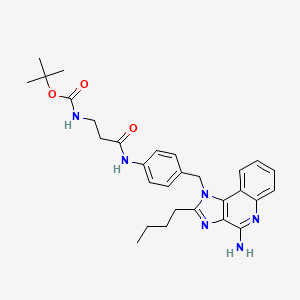
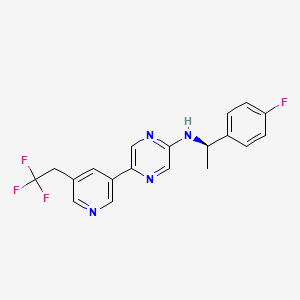
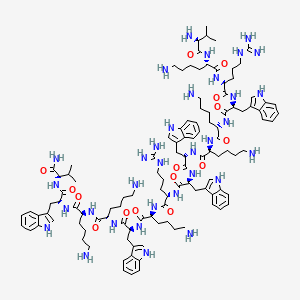

![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)



